![molecular formula C11H15IN2 B3026800 1-(4-Iodophenyl)-4-methylpiperazine CAS No. 1125409-95-1](/img/structure/B3026800.png)
1-(4-Iodophenyl)-4-methylpiperazine
Overview
Description
1-(4-Iodophenyl)-4-methylpiperazine (IPMP) is an aromatic heterocyclic compound that has been studied for its potential use in various scientific research applications. IPMP is an organoiodine compound and is a derivative of piperazine. It is a colorless to light yellow crystalline solid that is insoluble in water and soluble in organic solvents. IPMP is used as a reagent in organic synthesis and has been studied for its potential use in various scientific research applications.
Scientific Research Applications
Metabolism in Anticancer Studies
1-(4-Iodophenyl)-4-methylpiperazine, as a derivative of 4-methylpiperazine, has relevance in cancer research. A study on 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), which displayed significant anticancer activity and low toxicity, analyzed its major metabolites in rat bile. This research is crucial for understanding the metabolic pathways and potential efficacy of related compounds in cancer treatments (Jiang et al., 2007).
Optical Properties in Crystal Engineering
The compound's related variants, such as N-methylpiperazine and 2-methylpiperazine, have been utilized in the synthesis of iodoargentates. These compounds demonstrate diverse structural frameworks and optical properties, important for crystal engineering and material science applications (Yu et al., 2014).
Role in Synthesis of New Compounds
1-(4-Iodophenyl)-4-methylpiperazine's derivatives have been involved in the synthesis of novel compounds. For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via a nucleophilic substitution reaction, demonstrating the compound's utility in chemical synthesis (Mishriky & Moustafa, 2013).
Use in Synthesis of Medicinal Drugs
1-Amino-4-methylpiperazine, a related compound, is widely used as an intermediate in the synthesis of medicinal drugs. Its efficient synthesis and isolation methods contribute significantly to pharmaceutical applications (Kushakova et al., 2004).
Contribution to Radioactive Imaging
In the field of nuclear medicine, derivatives of 1-alkyl-1-methyl-4-phenylpiperazines, closely related to 1-(4-Iodophenyl)-4-methylpiperazine, have been studied as potential adrenal imaging agents. This highlights its potential application in diagnostic imaging and radiopharmacy (Hanson, 1983).
Synthesis of Imatinib
The compound's derivatives have been used in the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, a significant drug in cancer treatment (Koroleva et al., 2012).
Analysis of Vibrational Spectra
A detailed analysis of the vibrational spectra (FTIR and FT-Raman) of 1-Amino-4-methylpiperazine provides insights into its molecular structure, beneficial for various scientific applications (Mahalakshmi & Balachandran, 2015).
Enzyme Activity Screening
The enzyme activity of 4-methylpiperazine-1-carbamic acid and its copper(II) complexes has been investigated, suggesting potential applications in biochemistry and enzymology (Iosr et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-(4-iodophenyl)-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15IN2/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDKRPSSEZGGMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294594 | |
Record name | 1-(4-Iodophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-4-methylpiperazine | |
CAS RN |
1125409-95-1 | |
Record name | 1-(4-Iodophenyl)-4-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125409-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Iodophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501294594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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